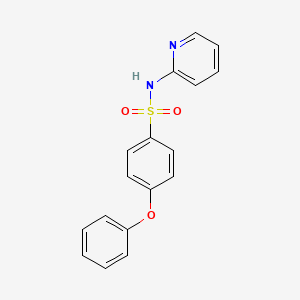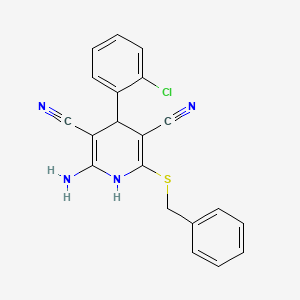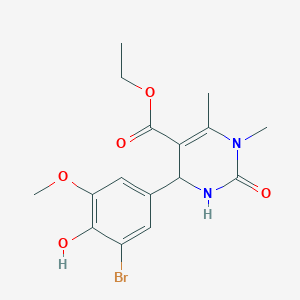
4-Phenoxy-N-pyridin-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Reaction Conditions: These would depend on the chosen synthetic route, but typically involve appropriate reagents and solvents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or substitutions.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and applications as a building block in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) is relevant.
Medicine: It could serve as a lead compound for drug development, especially if it exhibits pharmacological activity.
Mechanism of Action
- The exact mechanism remains elusive, but it likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Similar Compounds: Unfortunately, I don’t have specific information on similar compounds at the moment.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-phenoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c20-23(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)22-14-6-2-1-3-7-14/h1-13H,(H,18,19) |
InChI Key |
SZQSEHPSIRLYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11096174.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)

![2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11096220.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B11096221.png)
![N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11096224.png)

![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
![[(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B11096232.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11096247.png)
![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
![4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11096257.png)
